molecular formula C18H17N5O B2458523 (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319785-85-6

(4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2458523
CAS No.: 2319785-85-6
M. Wt: 319.368
InChI Key: VVYSDTYGIJWKJW-UHFFFAOYSA-N
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Description

(4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic nitrogen-containing heterocyclic compound with the molecular formula C18H17N5O and a molecular weight of 319.4 g/mol . Its structure integrates a 4-methylquinoline scaffold linked via a methanone group to a 3-(pyrimidin-2-ylamino)azetidine ring, a feature found in compounds investigated for targeting various biological receptors . This specific molecular architecture, particularly the azetidine ring and the presence of multiple hydrogen bond donors and acceptors, makes it a valuable chemical intermediate or potential pharmacophore in medicinal chemistry research. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly for probing the function of neurological targets or enzymes, as suggested by patents on structurally related azetidine derivatives . It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methylquinolin-6-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-12-5-8-19-16-4-3-13(9-15(12)16)17(24)23-10-14(11-23)22-18-20-6-2-7-21-18/h2-9,14H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSDTYGIJWKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with a suitable azetidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

(4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is utilized in materials science for developing advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline and azetidine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and mefloquine share the quinoline core structure and exhibit similar biological activities.

    Azetidine Derivatives: Azetidine-based compounds like azetidine-2-carboxylic acid have comparable structural features and applications.

Uniqueness: (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone stands out due to its combined quinoline and azetidine structure, which imparts unique chemical and biological properties. This dual functionality enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research .

Biological Activity

The compound (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a novel synthetic derivative that combines a quinoline moiety with a pyrimidine-based azetidine. This unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for the compound is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of 272.32 g/mol. The structure features a quinoline ring, which is known for its pharmacological properties, and a pyrimidine ring that may enhance its biological activity.

Biological Activity Overview

Research on quinoline derivatives has shown promising results in various biological assays, including anticancer, antimicrobial, and anti-inflammatory activities. The specific activities of this compound are summarized below:

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting the proliferation of cancer cell lines through various mechanisms:

  • Mechanism of Action : Studies indicate that quinoline derivatives can inhibit sirtuins, which are involved in cancer cell proliferation. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : In vitro evaluations revealed that similar compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, suggesting significant antimalarial properties which could correlate with anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been recognized in various studies:

  • Antibacterial and Antifungal Effects : Research indicates that certain quinoline derivatives possess antibacterial and antifungal properties, making them candidates for further investigation as therapeutic agents against infections .

Anti-inflammatory Activity

Quinoline compounds have also been linked to anti-inflammatory effects:

  • Inhibition of Nitric Oxide Production : Some derivatives have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Data Table: Biological Activity Comparison

Activity TypeCompound TypeIC50 Range (µg/mL)Mechanism of Action
AnticancerQuinoline Derivatives0.014 - 5.87Sirtuin inhibition
AntimicrobialQuinoline DerivativesVariesBacterial cell wall disruption
Anti-inflammatoryQuinoline DerivativesNot specifiediNOS and COX-2 inhibition

Q & A

Q. What are the common synthetic routes for (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone?

The synthesis typically involves multi-step protocols:

  • Step 1: Construction of the quinoline core via cyclization reactions, such as Friedländer or Skraup syntheses, using precursors like 4-methyl-6-aminoquinoline .
  • Step 2: Functionalization of the azetidine ring with pyrimidin-2-ylamino groups via nucleophilic substitution or coupling reactions under reflux conditions (e.g., in ethanol or DMF) .
  • Step 3: Final coupling of the quinoline and azetidine moieties using carbonyl-forming reactions (e.g., amide bond formation or ketone ligation) . Key reagents include catalysts like Pd for cross-coupling and bases (e.g., K₂CO₃) to drive substitutions. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing quinoline C-6 methyl groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for pharmacological studies) .
  • Infrared (IR) Spectroscopy: Detects functional groups like carbonyls (C=O stretch ~1650–1750 cm⁻¹) .

Q. What key structural features influence its pharmacological activity?

Critical motifs include:

  • Quinoline Core: Enables π-π stacking with aromatic residues in target proteins .
  • Azetidine-Pyrimidine Moiety: Provides hydrogen-bonding sites (NH and pyrimidine N) for target engagement .
  • Methyl Group at C-4: Modulates steric effects and lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize synthetic yield during scale-up?

  • Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • In-Line Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification Optimization: Switch from column chromatography to preparative HPLC for higher-throughput isolation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization: Replicate studies under uniform conditions (e.g., cell line, incubation time) to minimize variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Structural Analog Comparison: Compare activity across derivatives (e.g., replacing pyrimidine with triazine) to isolate key pharmacophores .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematic Substituent Variation: Modify groups at the quinoline C-4 or azetidine N-3 (Table 1).
  • In Vitro Testing: Screen analogs for IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization assays .
Substituent (R) Biological Activity Key Finding
-H (Parent)Moderate inhibitionBaseline activity
-CF₃Enhanced selectivityImproved lipophilicity
-OCH₃Reduced potencySteric hindrance

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., in kinases) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess pose retention .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How to address stability issues during in vitro assays?

  • Solubility Enhancement: Formulate with co-solvents (e.g., DMSO:PEG 400) or cyclodextrin inclusion complexes .
  • pH Optimization: Test stability in buffers (pH 6–8) mimicking physiological conditions .
  • Light/Temperature Control: Store stock solutions at -80°C in amber vials to prevent photodegradation .

Q. What metabolic pathways are predicted for this compound?

  • Phase I Metabolism: CYP3A4-mediated oxidation of quinoline methyl groups or azetidine ring opening .
  • Phase II Metabolism: Glucuronidation of hydroxylated metabolites .
  • In Vitro Models: Use hepatocyte microsomes or recombinant enzymes to map pathways .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Measure target protein stabilization after compound treatment .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₒₙ/kₒff) in real-time .
  • Knockdown/Rescue Experiments: Use siRNA to confirm phenotype dependency on the target .

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